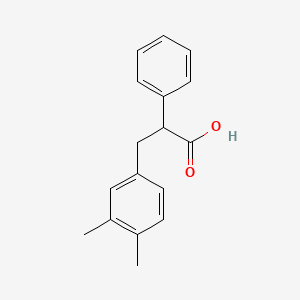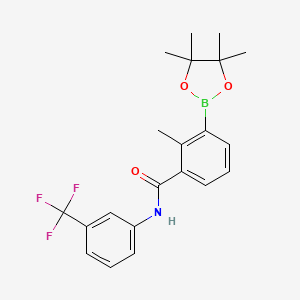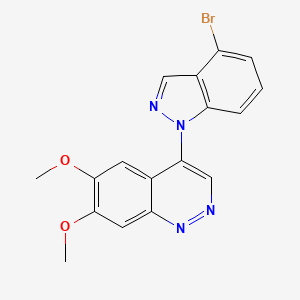
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cinnoline core substituted with a bromo-indazole moiety and methoxy groups, making it a subject of study for its chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole derivative, followed by its coupling with a cinnoline precursor. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group in the indazole moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted indazole-cinnoline compounds.
Applications De Recherche Scientifique
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline involves its interaction with molecular targets such as enzymes and receptors. The bromo-indazole moiety can bind to active sites of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Pathways involved include inhibition of kinase activity and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1H-indazole
- 6,7-Dimethoxycinnoline
- 1-(4-Bromo-1H-indazol-1-yl)ethanone
Uniqueness
4-(4-Bromo-1H-indazol-1-YL)-6,7-dimethoxycinnoline is unique due to its combined structural features of both indazole and cinnoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its individual components.
Propriétés
Numéro CAS |
947694-53-3 |
|---|---|
Formule moléculaire |
C17H13BrN4O2 |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
4-(4-bromoindazol-1-yl)-6,7-dimethoxycinnoline |
InChI |
InChI=1S/C17H13BrN4O2/c1-23-16-6-10-13(7-17(16)24-2)21-19-9-15(10)22-14-5-3-4-12(18)11(14)8-20-22/h3-9H,1-2H3 |
Clé InChI |
JQOSOPWZYUXGRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CN=N2)N3C4=C(C=N3)C(=CC=C4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
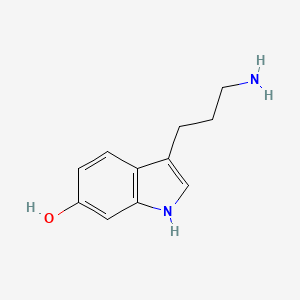
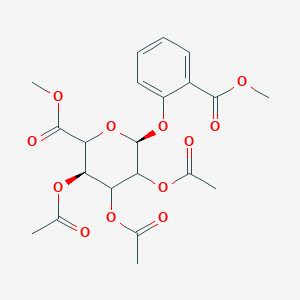
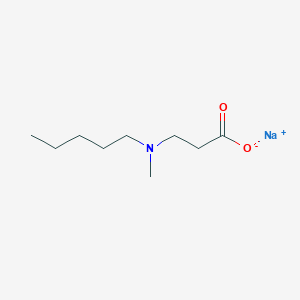
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)
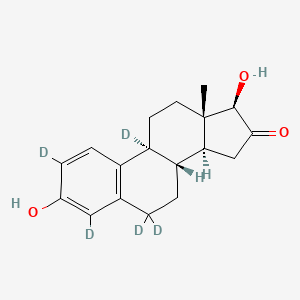
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)



